molecular formula C20H21N3O2S B14183641 N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide CAS No. 912562-09-5

N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide

Katalognummer: B14183641
CAS-Nummer: 912562-09-5
Molekulargewicht: 367.5 g/mol
InChI-Schlüssel: GMUIPVSIMYZZMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide is a complex organic compound that features a pyrene moiety linked to a sulfonamide group through a flexible ethylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide typically involves the following steps:

    Formation of the Pyrene Sulfonyl Chloride: Pyrene is reacted with chlorosulfonic acid to form pyrene-1-sulfonyl chloride.

    Amination Reaction: The pyrene-1-sulfonyl chloride is then reacted with N-(2-aminoethyl)ethylenediamine under controlled conditions to form the desired sulfonamide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce sulfinamide or sulfide derivatives.

Wissenschaftliche Forschungsanwendungen

N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.

    Biology: The compound can be used to label biomolecules for imaging and tracking in biological systems.

    Industry: It can be used in the development of advanced materials, such as sensors and optoelectronic devices.

Wirkmechanismus

The mechanism of action of N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can affect the function of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-Hydroxyethyl)ethylenediamine: Similar in structure but lacks the pyrene moiety.

    N-(2-Aminoethyl)ethanolamine: Another related compound with different functional groups.

Uniqueness

N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties. This makes it particularly useful as a fluorescent probe in various applications.

Eigenschaften

CAS-Nummer

912562-09-5

Molekularformel

C20H21N3O2S

Molekulargewicht

367.5 g/mol

IUPAC-Name

N-[2-(2-aminoethylamino)ethyl]pyrene-1-sulfonamide

InChI

InChI=1S/C20H21N3O2S/c21-10-11-22-12-13-23-26(24,25)18-9-7-16-5-4-14-2-1-3-15-6-8-17(18)20(16)19(14)15/h1-9,22-23H,10-13,21H2

InChI-Schlüssel

GMUIPVSIMYZZMW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)NCCNCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.